molecular formula C9H4FIO2 B1365188 6-Fluoro-3-iodochromone CAS No. 454689-23-7

6-Fluoro-3-iodochromone

Cat. No.: B1365188
CAS No.: 454689-23-7
M. Wt: 290.03 g/mol
InChI Key: MSSPXIPTHXEIBG-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodochromone, also known as 6-Fluoro-3-iodo-4H-benzopyran-4-one or 6-Fluoro-3-iodo-4H-chromen-4-one, is a chemical compound with the empirical formula C9H4FIO2 . It has a molecular weight of 290.03 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Fc1ccc2OC=C(I)C(=O)c2c1 . The InChI representation is 1S/C9H4FIO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 126-131°C . It has a predicted density of 2.04±0.1 g/cm3 and a predicted boiling point of 297.7±40.0 °C .

Scientific Research Applications

  • Radiopharmaceutical Synthesis : 6-18F-fluoro-l-dopa, a derivative of 6-Fluoro-3-iodochromone, is useful in the synthesis of radiopharmaceuticals for PET imaging, specifically for evaluating presynaptic dopaminergic function. This synthesis method offers higher activity and specific activity, making it valuable for clinical investigations (Libert et al., 2013).

  • Nicotinic Acetylcholine Receptor Imaging : Another application is in the synthesis of 6-[18F]Fluoro-A-85380, a tracer for positron emission tomography used for imaging brain nicotinic acetylcholine receptors, an area of interest in neurobiology (Scheffel et al., 1998).

  • Antiviral Research : Fluoro-substituted flavonoids, related to this compound, have shown anti-rhinovirus activity. The introduction of fluorine atoms into these compounds influences their antiviral potency, making them relevant in the study of viral infections (Conti et al., 2005).

  • Chemodosimeters and Sensory Materials : This compound also finds application in the development of chemodosimeters for fluoro-chromogenic anion sensing, useful in the detection of various anionic species. This aspect is significant in the development of bio-mimetic materials for sensing applications (Martínez‐Máñez & Sancenón, 2006).

  • Spectroscopic Analysis : 6-Fluorochromone, a closely related compound, has been studied for its spectroscopic properties. Understanding these properties is critical in applications like molecular identification and structure elucidation (Erdogdu et al., 2019).

  • Biochemical Analysis : Research also delves into understanding the synthesis of 6-l-[18F]FDOPA, a compound derived from this compound, which is essential in PET imaging for detecting neuroendocrine tumors and evaluating Parkinson’s disease (Krasikova, 2020).

  • Fluorescence Microscopy : Compounds like 3-hydroxybenzo[g]chromones, developed from this compound, are used in fluorescence microscopy to study biomolecules. They offer improved sensitivity to the polarity of their environment, crucial for biological research (Kyriukha et al., 2018).

Safety and Hazards

6-Fluoro-3-iodochromone is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to be stored in a non-combustible solid storage class .

Properties

IUPAC Name

6-fluoro-3-iodochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FIO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSPXIPTHXEIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470758
Record name 6-Fluoro-3-iodochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454689-23-7
Record name 6-Fluoro-3-iodochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-FLUORO-3-IODOCHROMONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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